molecular formula C8H11N3O2S B6615709 2-(3-aminopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione CAS No. 1342289-11-5

2-(3-aminopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B6615709
CAS No.: 1342289-11-5
M. Wt: 213.26 g/mol
InChI Key: PJGYNFPTJSQXFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-aminopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound that features a pyridine ring substituted with an amino group at the 3-position and a thiazolidine-1,1-dione moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 3-aminopyridine with a thiazolidine-1,1-dione precursor. One common method involves the condensation of 3-aminopyridine with a suitable thiazolidine-1,1-dione derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(3-aminopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-aminopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-aminopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or viruses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyridine ring and a thiazolidine-1,1-dione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-(1,1-dioxo-1,2-thiazolidin-2-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c9-7-6-10-3-2-8(7)11-4-1-5-14(11,12)13/h2-3,6H,1,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGYNFPTJSQXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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